molecular formula C14H14ClN3S2 B2802439 3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride CAS No. 2034530-22-6

3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride

Cat. No.: B2802439
CAS No.: 2034530-22-6
M. Wt: 323.86
InChI Key: ZXCYBAADBDQRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride is a heterocyclic compound featuring a thiazole core substituted at position 4 with a (thiophen-3-yl)methyl group and at position 2 with a 3-methylpyridin-2-amine moiety. The hydrochloride salt enhances its solubility and bioavailability, a common strategy in medicinal chemistry to improve pharmacokinetic profiles .

For example, thiazole rings are typically formed by reacting thioamides with α-haloketones or via Hantzsch thiazole synthesis .

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S2.ClH/c1-10-3-2-5-15-13(10)17-14-16-12(9-19-14)7-11-4-6-18-8-11;/h2-6,8-9H,7H2,1H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCYBAADBDQRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC(=CS2)CC3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride with structurally related analogs, focusing on substituent variations, biological activity, and drug-likeness.

Compound Substituents Key Features Biological Activity References
This compound - 4: (Thiophen-3-yl)methyl
- 2: 3-methylpyridin-2-amine
- Thiophene enhances π-electron density; hydrochloride improves solubility. Not explicitly reported, but inferred to target UPS (ubiquitin-proteasome system) .
3-methyl-N-[4-(pyridine-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine (CBK267272) - 4: Pyridine-2-yl
- 2: 3-methylpyridin-2-amine
- Pyridine substitution at position 4; passes PAINS/REOS filters. UPS inhibitor (EC50 ~1 μM); dose-dependent cytotoxicity.
3-methyl-N-[4-(3-methylpyridin-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine (CBK288679/CBK79) - 4: 3-methylpyridin-2-yl
- 2: 3-methylpyridin-2-amine
- Methyl group on pyridine improves potency. Enhanced UPS inhibition (EC50 ~0.5 μM) compared to CBK267272.
4-(benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine - 4: Benzenesulfonyl, 5-chloro
- 2: Pyridin-3-ylmethyl
- Sulfonyl and chloro groups increase steric bulk and electron-withdrawing effects. Not reported; likely targets kinase or protease pathways.
4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine - Core: Benzothiazole
- Substituents: 4-chloro, pyridin-2-ylmethyl
- Benzothiazole core increases lipophilicity; chloro group enhances halogen bonding. Anticancer activity (unpublished data; similar to benzothiazole derivatives).

Key Structural and Functional Insights

Role of Position 4 Substituents

  • Thiophene vs. Pyridine : The thiophene substitution in the target compound introduces a sulfur atom, which may enhance interactions with cysteine residues or metal ions in enzyme active sites compared to pyridine’s nitrogen-based basicity . In contrast, pyridine analogs (e.g., CBK267272) show nitrogen-dependent UPS inhibition, as repositioning nitrogen atoms abolished activity .
  • Bulk and Polarity : Bulky substituents (e.g., benzenesulfonyl in ) reduce membrane permeability but may improve target specificity. Smaller groups like methylpyridine (CBK79) balance potency and bioavailability .

Impact of Salt Forms Hydrochloride salts, as seen in the target compound and Enamine Ltd’s derivatives (e.g., methyl 2-amino-5,5-difluorohexanoate hydrochloride), enhance aqueous solubility, a critical factor for oral bioavailability .

SAR Trends Pyridine Methylation: CBK79’s 3-methylpyridin-2-yl group increases potency by ~2-fold compared to CBK267272, suggesting methyl groups fine-tune steric and electronic effects .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton and carbon environments, confirming substituent positions (e.g., thiophene methylene protons at δ 4.2–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 346.08) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using a C18 column and acetonitrile/water gradient .

How can researchers resolve contradictions in biological activity data for thiazole derivatives?

Advanced
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase targets) with cellular viability tests (MTT assay) .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Metabolite Screening : Use LC-MS to rule out degradation products .

What computational strategies predict reactivity and stability of intermediates?

Q. Advanced

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways and transition states .
  • Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability.
  • Machine Learning : Train models on existing thiazole reaction datasets to predict optimal conditions (e.g., solvent polarity, temperature) .

What methodologies evaluate pharmacokinetic properties in preclinical studies?

Q. Advanced

  • In Vitro ADME : Microsomal stability (CYP450 metabolism), plasma protein binding (equilibrium dialysis) .
  • In Vivo PK : Administer compound intravenously/orally in rodent models; collect blood samples for LC-MS/MS analysis of half-life (t₁/₂) and bioavailability .

How can solubility and bioavailability be improved without compromising activity?

Q. Advanced

  • Salt Forms : Hydrochloride salt improves aqueous solubility (as in the target compound) .
  • Prodrug Design : Introduce ester groups hydrolyzed in vivo.
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes for sustained release .

What are best practices for handling and storing this compound?

Q. Basic

  • Storage : -20°C under inert gas (Ar) in amber vials to prevent photodegradation.
  • Safety : Use gloves and fume hoods; dihydrochloride salts may emit HCl vapor upon moisture exposure .

How to design experiments elucidating the compound’s mechanism of action?

Q. Advanced

  • Target Engagement : Use surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., kinases) .
  • CRISPR-Cas9 Knockouts : Validate target specificity in gene-edited cell lines.
  • Molecular Docking : Align compound structure with protein active sites (e.g., using AutoDock Vina) .

What strategies scale up synthesis while maintaining purity?

Q. Advanced

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-purity crystals.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .

How to conduct SAR studies for key functional groups?

Q. Advanced

  • Analog Synthesis : Modify thiophene (e.g., 2-thienyl vs. 3-thienyl) or pyridine (e.g., 4-methyl vs. 4-methoxy) .
  • Bioactivity Profiling : Test analogs in parallel against disease-relevant targets (e.g., cancer cell panels) .
  • 3D-QSAR Models : Corrogate structural features with activity data to identify critical moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.